molecular formula C19H17N7O2 B6017723 4-(3-methoxyphenyl)-3-methyl-1-[1,2,4]triazolo[4,3-b]pyridazin-6-yl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one

4-(3-methoxyphenyl)-3-methyl-1-[1,2,4]triazolo[4,3-b]pyridazin-6-yl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one

Cat. No. B6017723
M. Wt: 375.4 g/mol
InChI Key: XJAAUKSARPWFCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “4-(3-methoxyphenyl)-3-methyl-1-[1,2,4]triazolo[4,3-b]pyridazin-6-yl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one” is a complex organic molecule. It contains several heterocyclic rings, including a pyridazinone and a triazole . These types of structures are often found in biologically active compounds .


Synthesis Analysis

The synthesis of similar compounds often involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido . The structures of the newly synthesized compounds are usually established based on their spectral data, elemental analyses, and alternative synthetic routes whenever possible .


Molecular Structure Analysis

The molecular structure of such compounds can be determined using various spectroscopic techniques. For example, the IR absorption spectra can reveal the presence of functional groups, and the 1H-NMR spectrum can provide information about the hydrogen environments in the molecule .


Chemical Reactions Analysis

The chemical reactions involving these types of compounds can be quite complex. They often involve subtle structural variations on the phenyl moiety, which can tune biological properties toward antiviral or antitumoral activity .


Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds can be analyzed using various techniques. For example, the IR absorption spectra can provide information about the presence of functional groups, and the 1H-NMR spectrum can provide information about the hydrogen environments in the molecule .

Mechanism of Action

Target of Action

The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein kinase involved in the regulation of the cell cycle, specifically the transition from G1 phase to S phase and the progression through S phase . Inhibition of CDK2 is an appealing target for cancer treatment that targets tumor cells in a selective manner .

Mode of Action

The compound interacts with CDK2, inhibiting its activity . The molecular docking simulation of the compound confirmed the good fit into the CDK2 active site through the essential hydrogen bonding with Leu83 . This interaction results in the inhibition of CDK2, which in turn disrupts the cell cycle progression .

Biochemical Pathways

The inhibition of CDK2 affects the cell cycle progression, specifically the transition from G1 phase to S phase and the progression through S phase . This disruption in the cell cycle can lead to apoptosis, or programmed cell death, in cancer cells .

Pharmacokinetics

The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties were predicted using in silico ADMET studies . These studies showed suitable pharmacokinetic properties which helped in structure requirement prediction for the observed antitumor activity .

Result of Action

The compound displayed potent dual activity against the examined cell lines and CDK2 . It exerted a significant alteration in cell cycle progression, in addition to apoptosis induction within HCT cells . Most of the compounds showed superior cytotoxic activities against MCF-7 and HCT-116 .

Safety and Hazards

The safety and hazards associated with these compounds can vary depending on their exact structure and properties. It’s important to handle these compounds with care and to follow all safety protocols when working with them .

Future Directions

The future research directions for these types of compounds are vast. They have potential applications in various fields, including medicinal chemistry, due to their biological activity . Further studies could focus on optimizing their synthesis, improving their properties, and exploring their potential applications in more detail.

properties

IUPAC Name

4-(3-methoxyphenyl)-3-methyl-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-5,7-dihydro-4H-pyrazolo[3,4-b]pyridin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N7O2/c1-11-18-14(12-4-3-5-13(8-12)28-2)9-17(27)21-19(18)26(23-11)16-7-6-15-22-20-10-25(15)24-16/h3-8,10,14H,9H2,1-2H3,(H,21,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJAAUKSARPWFCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=C1C(CC(=O)N2)C3=CC(=CC=C3)OC)C4=NN5C=NN=C5C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.